Cas no 1172035-08-3 (N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride)
N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride
- N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride
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- Inchi: 1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H
- InChI Key: NINGQARZWLSURI-UHFFFAOYSA-N
- SMILES: N1CCC(C(NCCC2=CC=CC=C2F)=O)CC1.[H]Cl
N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F594733-25mg |
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide Hydrochloride |
1172035-08-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594733-50mg |
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide Hydrochloride |
1172035-08-3 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | F594733-250mg |
N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide Hydrochloride |
1172035-08-3 | 250mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-41417-0.05g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 0.05g |
$76.0 | 2023-02-10 | |
| Enamine | EN300-41417-0.1g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 0.1g |
$113.0 | 2023-02-10 | |
| Enamine | EN300-41417-0.25g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 0.25g |
$162.0 | 2023-02-10 | |
| Enamine | EN300-41417-0.5g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 0.5g |
$310.0 | 2023-02-10 | |
| Enamine | EN300-41417-1.0g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 1.0g |
$414.0 | 2023-02-10 | |
| Enamine | EN300-41417-2.5g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 2.5g |
$810.0 | 2023-02-10 | |
| Enamine | EN300-41417-5.0g |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride |
1172035-08-3 | 95% | 5.0g |
$1199.0 | 2023-02-10 |
N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride
N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride and Its Significance in Modern Pharmaceutical Research
N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride, with the CAS number 1172035-08-3, represents a compound of considerable interest in the realm of pharmaceutical chemistry. This molecule, characterized by its piperidine core and fluoro-substituted aromatic ring, has garnered attention for its potential applications in the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further investigation.
The structural features of N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride contribute to its unique pharmacological profile. The presence of a fluorine atom at the 2-position of the phenyl ring introduces electronic and steric effects that can modulate binding interactions with biological targets. Piperidine derivatives are well-known for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. This compound's molecular architecture suggests potential activity in pathways involving neurotransmitter modulation.
In recent years, there has been a surge in research focused on developing molecules with enhanced selectivity and reduced side effects. The fluorine substituent in N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride is particularly valuable in this context, as fluorine atoms can improve metabolic stability and binding affinity. This has led to investigations into its potential as an intermediate in the synthesis of more complex pharmacophores.
One of the most compelling aspects of this compound is its versatility in drug design. The piperidine ring provides a scaffold that can be modified in various ways to tailor pharmacokinetic and pharmacodynamic properties. For instance, studies have explored analogs with different substituents on the piperidine nitrogen or variations in the length of the aliphatic chain. Such modifications can fine-tune interactions with enzymes and receptors, leading to more effective therapeutic outcomes.
The hydrochloride form of this compound enhances its solubility, which is a critical factor in drug formulation. Poor solubility often limits the bioavailability and efficacy of a drug, making it imperative to develop salts that improve dissolution rates. The hydrochloride salt not only enhances solubility but also ensures stability under various storage conditions, making it a practical choice for further development.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride to various biological targets. These studies have provided insights into how structural modifications can optimize its interaction with receptors, paving the way for more targeted drug design.
In addition to its potential as a standalone therapeutic agent, this compound has shown promise as a building block for more complex molecules. Its core structure can be incorporated into larger scaffolds designed to address specific therapeutic needs. For example, researchers have explored derivatives with additional functional groups that could enhance binding to particular enzymes or receptors involved in diseases such as Alzheimer's or Parkinson's.
The synthesis of N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as fluorination reactions and palladium-catalyzed cross-coupling reactions play crucial roles in constructing the desired molecular framework.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preclinical studies have suggested potential activity in modulating neurotransmitter release and receptor function. These findings align with the growing interest in developing treatments for CNS disorders using piperidine-based compounds. The unique combination of structural features makes it a compelling candidate for further investigation into its therapeutic potential.
The regulatory landscape for new drug development continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, compounds like N-2-(2-Fluorophenyl)ethylpiperidine-4-carboxamide Hydrochloride must undergo comprehensive preclinical and clinical evaluations before reaching market approval. However, preliminary data suggest that it may offer significant advantages over existing treatments due to its novel structure and mechanism of action.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing its development into viable therapeutics. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers hope to unlock new possibilities for treating a wide range of diseases.
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